molecular formula C8H10BrNO3S B039643 2-(4-Bromophenyl)ethyl sulfamate CAS No. 120506-64-1

2-(4-Bromophenyl)ethyl sulfamate

Katalognummer: B039643
CAS-Nummer: 120506-64-1
Molekulargewicht: 280.14 g/mol
InChI-Schlüssel: RJGHULXYXZEDSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)ethyl sulfamate is an organic compound with the molecular formula C8H10BrNO3S It is a sulfamate ester derived from 2-(4-bromophenyl)ethanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)ethyl sulfamate typically involves the reaction of 2-(4-bromophenyl)ethanol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:

2-(4-Bromophenyl)ethanol+Sulfamoyl chloride2-(4-Bromophenyl)ethyl sulfamate+HCl\text{2-(4-Bromophenyl)ethanol} + \text{Sulfamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(4-Bromophenyl)ethanol+Sulfamoyl chloride→2-(4-Bromophenyl)ethyl sulfamate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)ethyl sulfamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonates.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)ethyl sulfamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme activities and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)ethyl sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it useful in studying enzyme functions and developing therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Bromophenyl)ethanol
  • 4-Bromophenylacetonitrile
  • 4-Bromobenzyl cyanide

Uniqueness

2-(4-Bromophenyl)ethyl sulfamate is unique due to the presence of the sulfamate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where sulfamate functionality is required.

Biologische Aktivität

2-(4-Bromophenyl)ethyl sulfamate is a sulfamate derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 120506-64-1, is notable for its applications in medicinal chemistry, particularly in the development of therapeutic agents. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C9H10BrN1O2S
  • Molecular Weight : 276.15 g/mol
  • Structure : The compound features a bromophenyl group attached to an ethyl sulfamate moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that sulfamate compounds can inhibit steroid sulfatase (STS), an enzyme involved in the metabolism of steroid hormones. This inhibition can lead to altered hormone levels, which may have therapeutic implications in conditions such as breast cancer.

In Vitro Studies

  • Steroid Sulfatase Inhibition :
    • Study Findings : In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against STS. The IC50 values indicate its potency compared to other known inhibitors.
    • Data Table :
    CompoundIC50 (nM)Reference
    This compound0.21
    Irosustat1.06
  • Anticancer Activity :
    • Mechanism : The compound's inhibition of STS leads to decreased levels of active estrogens, which may contribute to its anticancer properties.
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Cytotoxicity Assays :
    • Findings : Cytotoxicity studies revealed that while the compound effectively inhibits cancer cell proliferation, it exhibits selective toxicity towards cancer cells over normal cells.

In Vivo Studies

  • Maximum Tolerated Dose (MTD) :
    • A study conducted on Balb/c mice evaluated the MTD of this compound. No significant toxic effects were observed at doses up to 50 mg/kg/day over two weeks, indicating a favorable safety profile for further therapeutic exploration .

Case Studies

  • Breast Cancer Treatment :
    • A clinical case study highlighted the use of this compound in combination therapies for breast cancer patients resistant to conventional treatments. The compound showed enhanced efficacy when used alongside other hormonal therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was performed.

CompoundMain ActivityIC50 (nM)
This compoundSTS Inhibition0.21
IrosustatSTS Inhibition1.06
Other SulfamatesVarying STS inhibitionN/A

Eigenschaften

IUPAC Name

2-(4-bromophenyl)ethyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c9-8-3-1-7(2-4-8)5-6-13-14(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGHULXYXZEDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOS(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560356
Record name 2-(4-Bromophenyl)ethyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120506-64-1
Record name 2-(4-Bromophenyl)ethyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2.95 g (0.015 mole) of 4-bromophenethyl alcohol in 10 ml DMF was added dropwise to a suspension of sodium hydride 0.90 g, 60% in oil; 0.065 mole) in 35 ml DMF at 0°-5° C. The suspension was stirred for 20 min under argon after which sulfamoyl chloride (2.09 g, 0.018 mole) was added portionwise at 0°-5° C. After stirring for 20 min, the resultant suspension was poured into ice and extracted twice with Et2O. The combined organic phases were washed with saturated brine, dried over potassium carbonate and concentrated in vacuo to a white solid which was recrystallized in EtOAc/hexane to give 2.40 g (59%) of the title compound as a white solid, mf 109°-110° C.
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
2.09 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five
Yield
59%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.